1-(1-Bromoethyl)-4-(trifluoromethyl)benzene

Description

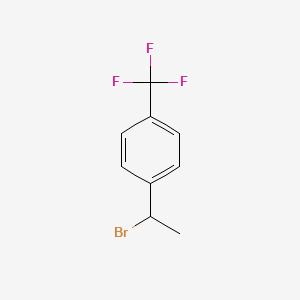

1-(1-Bromoethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromoethyl group (-CH2Br) and a trifluoromethyl (-CF3) group at the para position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and coupling reactions. Its structure combines the electron-withdrawing nature of the -CF3 group, which enhances electrophilic reactivity, and the bromine atom, a strong leaving group, making it valuable in constructing complex molecules.

Properties

IUPAC Name |

1-(1-bromoethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPMBVBOSDEYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68120-42-3 | |

| Record name | 1-(1-bromoethyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(trifluoromethyl)ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-(trifluoromethyl)ethylbenzene using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products:

Nucleophilic Substitution: 1-(1-Hydroxyethyl)-4-(trifluoromethyl)benzene, 1-(1-Cyanoethyl)-4-(trifluoromethyl)benzene.

Oxidation: 4-(Trifluoromethyl)benzaldehyde, 4-(Trifluoromethyl)benzoic acid.

Reduction: 4-(Trifluoromethyl)ethylbenzene.

Scientific Research Applications

1-(1-Bromoethyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new drugs due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The trifluoromethyl group, due to its electron-withdrawing nature, influences the reactivity of the benzene ring and the ethyl group, making the compound a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 1-(1-bromoethyl)-4-(trifluoromethyl)benzene, highlighting variations in substituents and their impacts:

Key Observations :

- Electron-Withdrawing Groups : The -CF3 group in all analogs enhances electrophilicity, facilitating reactions like nucleophilic substitution.

- Leaving Groups : Bromine (in the target compound) offers higher reactivity compared to chlorine (e.g., 1-(2-chloro-2-methylpropyl)-4-(trifluoromethyl)benzene) due to weaker C-Br bonds .

- Biological Activity : Selenium-containing analogs (e.g., PSTMB) exhibit distinct bioactivity, underscoring the role of heteroatoms in modulating pharmacological properties .

Nucleophilic Substitution

- 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene reacts with amines (e.g., aniline, 4-aminophenol) to form phenethylamine derivatives with yields ranging from 8% to 53% .

- 1-(1-(Benzyloxy)ethyl)-4-(trifluoromethyl)benzene fails to undergo cross-etherification at 120°C, likely due to steric hindrance from the -CF3 group .

Catalytic Transformations

- 1-(2-methylallyl)-4-(trifluoromethyl)benzene undergoes B(C6F5)3-catalyzed hydrochlorination to yield 1-(2-chloro-2-methylpropyl)-4-(trifluoromethyl)benzene (92% yield), demonstrating the role of catalysts in modifying reactivity .

Biological Activity

1-(1-Bromoethyl)-4-(trifluoromethyl)benzene, also known by its CAS number 68120-42-3, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C8H6BrF3

- Molecular Weight : 251.04 g/mol

- Structure : The compound features a bromine atom and a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene primarily involves its interaction with various cellular targets:

- Cyclin-Dependent Kinase 2 (CDK2) : Preliminary studies indicate that this compound may inhibit CDK2, an essential enzyme in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, thereby affecting cell proliferation and survival .

- Cellular Pathways : The compound's interference with CDK2 could disrupt several biochemical pathways involved in cancer cell growth and division. This highlights its potential as an anticancer agent.

Antitumor Activity

Several studies have assessed the antitumor potential of 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene:

- In Vitro Studies : In laboratory settings, the compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed potent activity against HepG2 liver cancer cells with an IC50 value indicating effective inhibition of cell growth .

Toxicological Profile

The safety and toxicity profile of the compound is crucial for its potential therapeutic applications:

- Skin Sensitization : It has been classified as a weak skin sensitizer based on local lymph node assays (LLNAs) in mice, with stimulation indices indicating mild sensitization potential .

- Genotoxicity : While some studies suggest limited genotoxic effects, comprehensive evaluations indicate that the compound is unlikely to be genotoxic under normal exposure conditions .

Carcinogenic Potential

Concerns have been raised regarding the carcinogenicity of halogenated compounds. Animal studies have shown that exposure to high doses may lead to neoplastic lesions in various organs, including the liver and adrenal glands . However, these effects are dose-dependent and not observed at lower concentrations.

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various brominated compounds, including 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene. The study found that this compound effectively inhibited the proliferation of multiple cancer cell lines through CDK2 inhibition .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment conducted by the National Toxicology Program (NTP) revealed that while high doses resulted in liver and kidney effects in rats, lower doses did not produce significant adverse systemic health effects. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney evaluations .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrF3 |

| Molecular Weight | 251.04 g/mol |

| IC50 against HepG2 | Specific value not provided |

| Skin Sensitization | Weak sensitizer |

| NOAEL | 50 mg/kg |

| Carcinogenic Potential | Yes (at high doses) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.